An In-Depth Technical Guide to (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5): A Representative N-Acyl Sulfonamide
An In-Depth Technical Guide to (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5): A Representative N-Acyl Sulfonamide
Disclaimer: Publicly available scientific literature on the specific biological activities and experimental applications of (4-Diethylsulfamoyl-benzoylamino)-acetic acid (CAS 729578-96-5) is limited. This guide, therefore, provides a comprehensive technical overview based on the well-established chemistry of its core structural motifs: the N-acyl amino acid and the aromatic sulfonamide. The protocols and potential applications described herein are based on established methodologies for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule or related structures.
Introduction and Molecular Overview
(4-Diethylsulfamoyl-benzoylamino)-acetic acid is a synthetic organic compound characterized by a central N-acyl glycine structure. The glycine nitrogen is acylated with a 4-(N,N-diethylsulfamoyl)benzoyl group. This positions the molecule within the broader class of N-acyl sulfonamides, a functional group of significant interest in medicinal chemistry.[1] N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, sharing similar acidity (pKa values typically between 3.5 and 4.5) and hydrogen bonding capabilities, while often exhibiting improved metabolic stability.[2] These properties make them valuable scaffolds in drug discovery.[1]
The structural features of (4-Diethylsulfamoyl-benzoylamino)-acetic acid—a flexible glycine linker, an amide bond, and an aromatic ring bearing a sulfonamide group—suggest potential interactions with biological macromolecules, such as enzymes. The diethylsulfamoyl moiety, in particular, can influence solubility and engage in specific binding interactions within protein active sites.
Physicochemical Properties
A summary of the key identifiers and computed properties for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 729578-96-5 | N/A |
| Molecular Formula | C13H18N2O5S | PubChem |
| Molecular Weight | 314.36 g/mol | PubChem |
| IUPAC Name | 2-[[4-(diethylsulfamoyl)benzoyl]amino]acetic acid | PubChem |
| XlogP (Predicted) | -0.3 | PubChem |
| Monoisotopic Mass | 314.09363 Da | PubChem |
Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction
A plausible and widely used method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[3][4][5] This reaction involves the acylation of an amine with an acid chloride under basic aqueous conditions.[4][5] For the synthesis of the title compound, this would involve the reaction of glycine with 4-(diethylsulfamoyl)benzoyl chloride.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from commercially available 4-sulfamoylbenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(Diethylsulfamoyl)benzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(diethylsulfamoyl)benzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(diethylsulfamoyl)benzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.
Causality behind Experimental Choices: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts that are easily removed.[6] DMF acts as a catalyst in this reaction.
Step 2: Synthesis of (4-Diethylsulfamoyl-benzoylamino)-acetic acid
-
In a beaker, dissolve glycine (1.2 equivalents) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) and cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve the crude 4-(diethylsulfamoyl)benzoyl chloride (1 equivalent) in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Add the solution of the acyl chloride dropwise to the cold, vigorously stirred glycine solution. Maintain the pH of the aqueous layer between 9-10 by the concurrent addition of 2 M NaOH solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic and aqueous layers. Wash the organic layer with water.
-
Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid (HCl), while cooling in an ice bath.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: The Schotten-Baumann reaction is a robust and well-documented method for N-acylation of amino acids.[3][4][5] The two-phase system ensures that the acid-labile acyl chloride has limited contact with water, while the base in the aqueous phase neutralizes the HCl generated during the reaction, driving the reaction to completion.[5]
Potential Biological Activities and Therapeutic Relevance
While specific biological data for (4-Diethylsulfamoyl-benzoylamino)-acetic acid is not available, its structural motifs are present in many biologically active molecules. The N-acyl sulfonamide moiety, in particular, is a key feature in a number of enzyme inhibitors.[2]
Potential as an Enzyme Inhibitor:
The structure of the title compound is analogous to substrates or inhibitors of various enzymes, particularly those that recognize amino acids or benzoic acid derivatives. For instance, compounds with sulfonamide moieties are classic inhibitors of carbonic anhydrases.[2] It is plausible that (4-Diethylsulfamoyl-benzoylamino)-acetic acid could be screened against a panel of enzymes, such as:
-
Proteases: The amide bond and flanking groups could mimic a peptide substrate.
-
Kinases: The aromatic and sulfonamide groups could interact with the ATP-binding pocket.
-
Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for this class of enzymes.[2]
-
Adenovirus Replication Inhibitors: Structurally related 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have shown potent anti-adenoviral activity.[7][8]
Experimental Workflow for In Vitro Screening as an Enzyme Inhibitor
This section outlines a detailed, self-validating workflow for the initial in vitro characterization of a novel compound like (4-Diethylsulfamoyl-benzoylamino)-acetic acid as a potential enzyme inhibitor.[9]
Caption: Workflow for in vitro enzyme inhibitor characterization.
Protocol 1: Primary Screening and IC50 Determination
This protocol describes a typical spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Target enzyme
-
Enzyme-specific substrate (that produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
(4-Diethylsulfamoyl-benzoylamino)-acetic acid (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well microplates
-
Microplate reader
Methodology:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a "no inhibitor" control (DMSO vehicle only).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test compound solution at various concentrations.
-
Enzyme solution (at a fixed, optimized concentration).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to bind to the enzyme.[9]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength for the product.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Self-Validation: The use of triplicate wells and a full dose-response curve provides statistical robustness. The quality of the fit (e.g., R² value) for the non-linear regression validates the determined IC50.
Protocol 2: Mechanism of Action (MoA) Study
This protocol determines the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor to elucidate the mechanism of inhibition.[9]
Methodology:
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Procedure: Follow the same procedure as the IC50 determination (Protocol 1), initiating the reaction by adding the substrate.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Alternatively, create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Illustrative Data Presentation
The results from these studies can be summarized in a clear, tabular format.
Table 2: Hypothetical Inhibition Data for Compound XYZ
| Parameter | Value |
| IC50 | 5.2 µM |
| Inhibition Type | Competitive |
| Ki | 2.1 µM |
Conclusion and Future Directions
(4-Diethylsulfamoyl-benzoylamino)-acetic acid represents a molecule with significant potential for biological activity due to its N-acyl sulfonamide scaffold. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and systematic in vitro evaluation as a potential enzyme inhibitor. The proposed workflows are based on well-established, reliable methodologies that can be adapted to screen this compound against various biological targets. Future research should focus on the actual synthesis and screening of this compound against a diverse panel of enzymes to uncover its true biological function and therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
-
Laverny, A., et al. (2019). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]
-
Öberg, C. T., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry. [Link]
-
Gricajeva, A., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. [Link]
-
Chiacchio, M. A., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Kletnieks, E., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]
-
Kletnieks, E., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
-
Sakamoto, S., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (2020). Schotten–Baumann reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Ghzaiel, S., et al. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Catalysts. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
da Silva, E. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]
-
Appelbaum, E., et al. (2009). Inhibitor screening of proprotein convertases using positional scanning libraries. Methods in Molecular Biology. [Link]
-
ResearchGate. (2025). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. [Link]
Sources
- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
